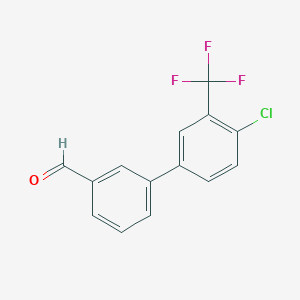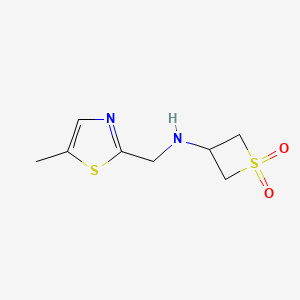
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a thietane ring The thiazole ring is known for its aromaticity and biological activity, while the thietane ring is a four-membered sulfur-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of 5-methylthiazole-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a sulfur-containing reagent to form the thietane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also bind to DNA, affecting gene expression and cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiazole: A simpler thiazole derivative with similar biological activity.
Thietane 1,1-dioxide: A sulfur-containing ring similar to the thietane ring in the compound.
Thiazole derivatives: Various compounds with a thiazole ring that exhibit similar chemical and biological properties.
Uniqueness
3-(((5-Methylthiazol-2-yl)methyl)amino)thietane 1,1-dioxide is unique due to the combination of the thiazole and thietane rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler thiazole or thietane derivatives.
Properties
Molecular Formula |
C8H12N2O2S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H12N2O2S2/c1-6-2-10-8(13-6)3-9-7-4-14(11,12)5-7/h2,7,9H,3-5H2,1H3 |
InChI Key |
VPXAZIPMQSPNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


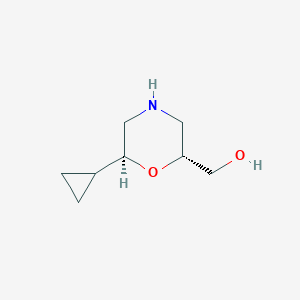
![tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate](/img/structure/B12989621.png)
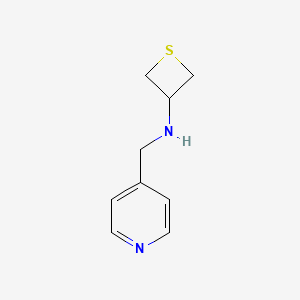
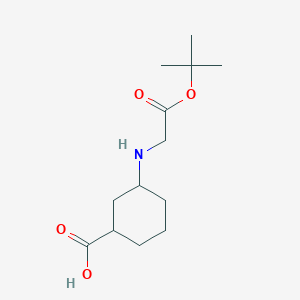
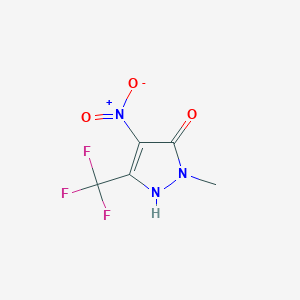
![5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B12989642.png)
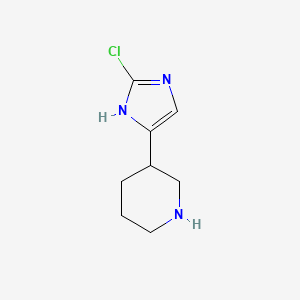
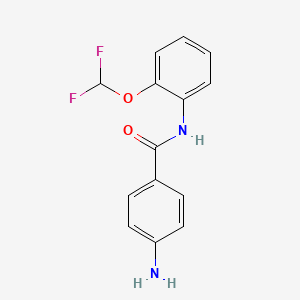
![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)
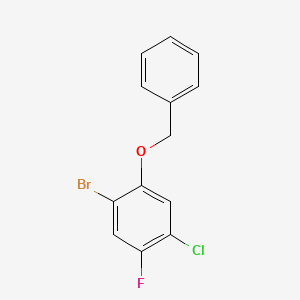
![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
![1-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol](/img/structure/B12989682.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B12989707.png)
